2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane is an organosilicon compound that features a cyclohexyl group attached to a hexamethyldisilaphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane typically involves the reaction of cyclohexylmagnesium bromide with hexamethyldisilaphosphane chloride under an inert atmosphere. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyclohexyl group or the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silaphosphane compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyltrimethylsilane
- Hexamethyldisilane
- Cyclohexylphosphane
Uniqueness
2-Cyclohexyl-1,1,1,3,3,3-hexamethyldisilaphosphane is unique due to the presence of both cyclohexyl and hexamethyldisilaphosphane moieties, which impart distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
60820-21-5 |
---|---|
Molekularformel |
C12H29PSi2 |
Molekulargewicht |
260.50 g/mol |
IUPAC-Name |
cyclohexyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C12H29PSi2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 |
InChI-Schlüssel |
LWKSQOGYYDDCQI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)P(C1CCCCC1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.